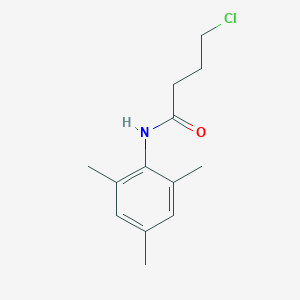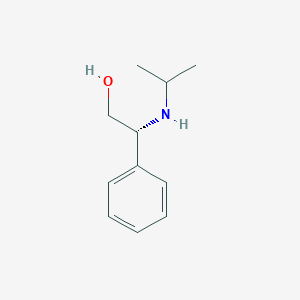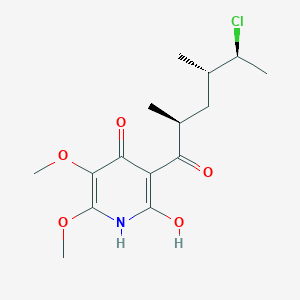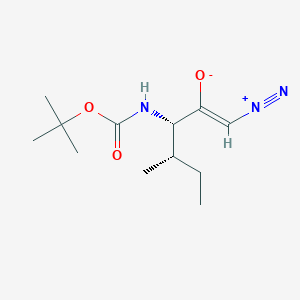![molecular formula C10H13NO3 B038951 2-[3-(2-Hydroxypropyl)pyridin-1-ium-1-yl]acetate CAS No. 119623-15-3](/img/structure/B38951.png)
2-[3-(2-Hydroxypropyl)pyridin-1-ium-1-yl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(2-Hydroxypropyl)pyridin-1-ium-1-yl]acetate, also known as HPAC, is a chemical compound that has gained significant attention in scientific research in recent years. HPAC has been found to have various biochemical and physiological effects, making it a promising candidate for use in various research applications.
Mecanismo De Acción
The mechanism of action of 2-[3-(2-Hydroxypropyl)pyridin-1-ium-1-yl]acetate is not fully understood. However, it has been suggested that this compound may interact with metal ions through its pyridine ring, leading to the formation of metal complexes. The resulting metal complexes may then exhibit various biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been found to have antioxidant properties, protecting cells from oxidative damage. Additionally, this compound has been shown to have anti-inflammatory properties, reducing inflammation in various animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[3-(2-Hydroxypropyl)pyridin-1-ium-1-yl]acetate in lab experiments is its fluorescent properties, which allow for easy detection and quantification. Additionally, this compound has been found to be relatively stable, making it suitable for long-term experiments. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-[3-(2-Hydroxypropyl)pyridin-1-ium-1-yl]acetate. One area of interest is the development of new metal complexes using this compound as a ligand. These metal complexes may have potential applications in catalysis and material science. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, the potential toxicity of this compound should be further investigated to ensure its safe use in lab experiments.
Métodos De Síntesis
The synthesis of 2-[3-(2-Hydroxypropyl)pyridin-1-ium-1-yl]acetate involves the reaction of 2-bromoacetate with 3-(2-hydroxypropyl)pyridine. The resulting product is then treated with sodium hydroxide to form this compound. The yield of this compound synthesis is around 70%, and the purity of the product can be further enhanced through recrystallization.
Aplicaciones Científicas De Investigación
2-[3-(2-Hydroxypropyl)pyridin-1-ium-1-yl]acetate has been found to have various scientific research applications. It has been used as a fluorescent probe for the detection of metal ions such as copper, zinc, and mercury. This compound has also been used as a ligand for the preparation of metal complexes with potential applications in catalysis and material science.
Propiedades
| 119623-15-3 | |
Fórmula molecular |
C10H13NO3 |
Peso molecular |
195.21 g/mol |
Nombre IUPAC |
2-[3-(2-hydroxypropyl)pyridin-1-ium-1-yl]acetate |
InChI |
InChI=1S/C10H13NO3/c1-8(12)5-9-3-2-4-11(6-9)7-10(13)14/h2-4,6,8,12H,5,7H2,1H3 |
Clave InChI |
XAYKIPCPOCXUBY-UHFFFAOYSA-N |
SMILES |
CC(CC1=C[N+](=CC=C1)CC(=O)[O-])O |
SMILES canónico |
CC(CC1=C[N+](=CC=C1)CC(=O)[O-])O |
Sinónimos |
1-(1-carboxymethyl)-3-(2-hydroxypropyl)pyridinium betaine CHPB |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline hydrochloride](/img/structure/B38869.png)













